Chemical structure and properties of 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
Chemical structure and properties of 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
An In-Depth Technical Guide to 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
Foreword: The Architectural Significance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones for therapeutic innovation. The imidazo[4,5-c]pyridine core is one such "privileged structure." Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, including kinases and other enzymes crucial in cellular signaling.[1][2][3] The addition of a benzyl group to this scaffold, creating 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one, introduces lipophilicity and specific steric and electronic properties that can be fine-tuned to achieve desired pharmacological activity. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its established and potential roles in drug discovery, intended for researchers and drug development professionals.
Molecular Structure and Physicochemical Profile
The molecule is formally known as 1-benzyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. It is a heterocyclic compound featuring a fused bicyclic system where an imidazolidin-2-one (a cyclic urea) ring is annulated to a pyridine ring. A benzyl group is attached to one of the nitrogen atoms of the imidazole moiety.
-
Molecular Formula: C₁₃H₁₁N₃O
-
Molecular Weight: 225.25 g/mol
-
Core Scaffold: Imidazo[4,5-c]pyridin-2-one
The fusion of the electron-rich imidazole ring with the electron-deficient pyridine ring creates a unique electronic environment. The benzyl group provides a site for potential metabolic action and allows for diverse interactions within biological targets, such as pi-stacking and hydrophobic interactions.[4]
Table 1: Physicochemical Properties (Predicted and Inferred)
| Property | Value/Description | Rationale & Significance |
| Melting Point | Expected to be a solid with a relatively high melting point (>200 °C). | The planar heterocyclic core allows for efficient crystal packing via hydrogen bonding (N-H---O=C) and π-π stacking, leading to a stable crystal lattice. |
| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents like DMSO, DMF, and moderately soluble in alcohols like methanol and ethanol. | The polar urea-like moiety confers some polarity, but the aromatic rings (benzyl and pyridyl) dominate, making it largely nonpolar. Solubility in DMSO is critical for in vitro biological screening. |
| pKa | The N-H proton is weakly acidic. The pyridine nitrogen is weakly basic. | These values are crucial for understanding the compound's ionization state at physiological pH, which affects its solubility, membrane permeability, and target binding. |
| LogP | Predicted to be in the range of 1.5 - 2.5. | This value suggests good oral bioavailability potential, balancing aqueous solubility with lipid membrane permeability, a key parameter in drug design. |
Note: The properties in Table 1 are largely inferred from the general characteristics of the imidazopyridine scaffold and related structures, as specific experimental data for this exact compound is not widely published.
Synthesis and Mechanistic Rationale
The synthesis of the imidazo[4,5-c]pyridin-2-one scaffold is a critical step that dictates the feasibility of producing derivatives for structure-activity relationship (SAR) studies. An efficient and versatile approach involves a palladium-catalyzed intramolecular cyclization, which offers high yields and good functional group tolerance.[5]
Experimental Protocol: Two-Step Synthesis
This protocol outlines a reliable method starting from a commercially available diaminopyridine.
Step 1: Synthesis of 1-(4-aminopyridin-3-yl)-3-benzylurea
-
To a solution of 3,4-diaminopyridine (1.0 eq) in a suitable aprotic solvent (e.g., THF or Dichloromethane) under an inert atmosphere (N₂ or Ar), add triethylamine (1.1 eq) and cool the mixture to 0 °C.
-
Slowly add benzyl isocyanate (1.0 eq) dropwise to the cooled solution. The isocyanate is highly electrophilic and will selectively react with the more nucleophilic amino group at the 4-position.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates. It can be collected by filtration and washed with a non-polar solvent like hexane to remove impurities.
Step 2: Palladium-Catalyzed Intramolecular Cyclization
-
Combine the urea intermediate from Step 1 (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a suitable ligand like Xantphos (0.1 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq) in a sealed reaction vessel.
-
Add degassed dioxane as the solvent. Degassing is crucial to prevent oxidation of the palladium(0) catalyst.
-
Heat the mixture to 90-100 °C for 12-18 hours. The palladium catalyst facilitates the intramolecular C-N bond formation, leading to the cyclized product.
-
After cooling, dilute the reaction mixture with a solvent like ethyl acetate and filter through celite to remove the catalyst.
-
Purify the crude product by column chromatography on silica gel to yield the final compound, 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one.
Synthesis Workflow Diagram
Caption: Synthetic route to the target compound via urea formation and subsequent palladium-catalyzed cyclization.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques is employed to validate the identity and purity of the synthesized compound.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features | Interpretation |
| ¹H NMR | δ 10.5-11.5 (s, 1H, N-H); δ 8.0-8.2 (m, 2H, Pyridine-H); δ 7.2-7.4 (m, 5H, Benzyl-ArH); δ 6.8-7.0 (d, 1H, Pyridine-H); δ 5.2-5.4 (s, 2H, CH₂). | The downfield singlet corresponds to the amide proton. The distinct aromatic signals for the pyridine and benzyl rings, along with the characteristic benzylic methylene singlet, are key identifiers.[6] |
| ¹³C NMR | δ ~155 (C=O); δ 110-150 (Aromatic C); δ ~50 (CH₂). | The carbonyl carbon signal is a crucial marker. The remaining signals in the aromatic region correspond to the carbons of the fused ring system and the benzyl group.[6] |
| IR (KBr, cm⁻¹) | ν ~3200 (N-H stretch); ν ~1680 (C=O stretch, urea); ν ~3050 (Aromatic C-H stretch); ν ~1600, 1495 (C=C/C=N stretches). | The strong carbonyl absorption confirms the presence of the 2-one moiety, while the N-H stretch indicates the secondary amide. |
| Mass Spec (ESI) | m/z = 226.0975 [M+H]⁺ | The high-resolution mass spectrum should show the protonated molecular ion, confirming the elemental composition (C₁₃H₁₁N₃O).[6] |
Biological Activity and Therapeutic Relevance
The imidazo[4,5-c]pyridin-2-one scaffold is a cornerstone in the development of kinase inhibitors. Its structural mimicry of the purine core of ATP allows it to compete for the ATP-binding site of numerous kinases, which are often dysregulated in diseases like cancer.
Established Therapeutic Targets
-
Src Family Kinases (SFKs): Derivatives of imidazo[4,5-c]pyridin-2-one have been designed and synthesized as potent inhibitors of SFKs, such as c-Src and Fyn.[6] These kinases are implicated in the progression of aggressive brain tumors like glioblastoma multiforme (GBM), making these compounds promising candidates for GBM treatment.[6]
-
DNA-Dependent Protein Kinase (DNA-PK): This kinase is a central player in the non-homologous end-joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. Inhibiting DNA-PK can prevent cancer cells from repairing the DNA damage caused by radiation therapy. Imidazo[4,5-c]pyridin-2-ones have been identified as a novel class of highly selective DNA-PK inhibitors, positioning them as effective radiosensitizers.[7][8][9]
Logical Pathway for DNA-PK Inhibition
The diagram below illustrates the therapeutic rationale for using a DNA-PK inhibitor like an imidazo[4,5-c]pyridin-2-one derivative in combination with radiation therapy.
Caption: Mechanism of radiosensitization by a DNA-PK inhibitor. The drug blocks DNA repair, enhancing radiation-induced cell death.
Conclusion and Future Directions
1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one is more than a mere chemical entity; it represents a versatile and potent scaffold for targeted drug discovery. Its straightforward synthesis, combined with the proven therapeutic relevance of its core structure, makes it an attractive starting point for developing novel inhibitors for oncology and potentially other therapeutic areas.[4][10] Future research will likely focus on synthesizing libraries of derivatives by modifying the benzyl group and other positions on the heterocyclic core to optimize potency, selectivity, and pharmacokinetic properties against a host of high-value biological targets.
References
- Smolecule. (2023, August 20). 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one.
-
Krause, M., Foks, H., & Gobis, K. (2017, March 2). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. ResearchGate. Available from: [Link]
-
Krause, M., Foks, H., & Gobis, K. (2017, March 4). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed. Available from: [Link]
-
Perković, I., et al. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available from: [Link]
-
Wang, Y., et al. (2021, July 8). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PMC. Available from: [Link]
-
Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. Available from: [Link]
-
Finlay, G. J., et al. (2024, July 25). Identification of 6-Anilino Imidazo[4,5- c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PubMed. Available from: [Link]
-
Finlay, G. J., et al. (2024, July 15). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. Available from: [Link]
-
Cernijenko, A., et al. (2012, August 8). Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. ACS Publications. Available from: [Link]
-
Wilson, W. R., et al. (2018). Abstract A001: Discovery of imidazo [4,5-c]pyridin-2-ones as selective inhibitors of DNA-dependent protein kinase and effective radiosensitizers. ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Buy 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one | 61719-58-2 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 6-Anilino Imidazo[4,5- c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
